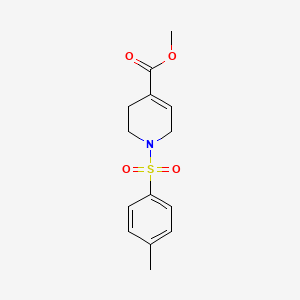

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Description

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a tetrahydropyridine derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position and a methyl ester at the 4-position. The tosyl group is a widely used protecting group in organic synthesis, known for its stability and role as a leaving group in substitution reactions . This compound is structurally analogous to esters such as ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 23019-62-7) and methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 59097-06-2), which differ in their N-substituents . Its applications include serving as an intermediate in cross-coupling reactions (e.g., Suzuki couplings) and in the synthesis of bioactive molecules .

Properties

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-11-3-5-13(6-4-11)20(17,18)15-9-7-12(8-10-15)14(16)19-2/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTVMYVYLOPOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Intermediates

The mechanism begins with the nucleophilic attack of tributylphosphine (PBu₃) on the β-carbon of ethyl α-methylallenoate, forming a resonance-stabilized zwitterion A . This intermediate undergoes conjugate addition to the N-tosylimine, producing sulfonamide B , which equilibrates via proton transfer to yield vinylogous phosphonium ylide C/D . A final intramolecular cyclization and β-elimination of PBu₃ afford the tetrahydropyridine core (Figure 1).

Catalyst and Solvent Optimization :

-

Tributylphosphine (10–30 mol%) in dichloromethane or toluene at room temperature.

-

Higher catalyst loadings (30 mol%) improve yields for sterically hindered imines.

Substrate Scope and Yield Analysis

The [4 + 2] annulation exhibits broad compatibility with aryl, heteroaryl, and alkyl-substituted N-tosylimines. Representative data from large-scale syntheses (1.0–30 mmol) are summarized below:

| Entry | R Group on Imine | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Ph | 3 | 94 | – |

| 2 | 4-MeOC₆H₄ | 3a | 99 | – |

| 3 | 4-MeC₆H₄ | 3b | 95 | – |

| 4 | 3-ClC₆H₄ | 3c | 96 | – |

| 5 | 2-ClC₆H₄ | 3d | 93 | – |

| 6 | 4-FC₆H₄ | 3e | 90 | – |

Table 1: Yields of this compound derivatives from N-tosylimines.

Key observations:

-

Electron-deficient imines (e.g., 4-CF₃C₆H₄) require extended reaction times but achieve >85% yields.

-

Ortho-substituted imines (e.g., 2-ClC₆H₄) exhibit moderate steric hindrance, reducing yields to 93%.

-

Aliphatic imines (e.g., tert-butyl) necessitate 3 equivalents of Na₂CO₃ to suppress side reactions.

Enantioselective Variations and Chiral Catalysts

Recent advances have enabled asymmetric syntheses using chiral phosphine catalysts. Notable systems include:

Spiro-Phosphepine Catalysts

Sasai’s (R)-SITCP catalyst (P3 ) induces high enantioselectivity (up to 94% ee) in reactions with saccharin-derived ketimines. The bulky substituents on the phosphine backbone enforce a rigid transition state, favoring the (R)-configured tetrahydropyridine.

Bifunctional Amino Acid-Based Catalysts

Guo’s catalyst P4 , derived from L-tert-leucine, achieves 92% ee in cycloadditions with cyclic sulfamates. The hydroxyl group participates in hydrogen bonding with the imine, enhancing stereocontrol.

Synthetic Applications in Natural Product Synthesis

The tetrahydropyridine core serves as a key intermediate in alkaloid synthesis:

Formal Synthesis of (+)-Alstonerine

Kwon’s annulation of diethyl 2-vinylidenesuccinate with indole-derived imine 11 yields tetrahydropyridine 12 (73%, 3:1 dr). Subsequent Friedel-Crafts acylation and reductive deoxygenation furnish intermediate 13 , a known precursor to (+)-alstonerine.

Total Synthesis of (+)-Hirsutine

The [4 + 2] annulation of ethyl α-methylallenoate with N-(o-nosyl)imine delivers the tetrahydropyridine core in 73% yield over two steps. Functionalization of the intermediate completes the pentacyclic structure of (+)-hirsutine.

Alternative Methods and Comparative Analysis

While the [4 + 2] annulation dominates, esterification of preformed tetrahydropyridine-4-carboxylic acids offers a supplementary route:

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the tosyl group to a sulfonamide.

Substitution: Nucleophilic substitution reactions can replace the tosyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N-oxide derivatives, while reduction with LiAlH4 can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate is primarily recognized for its role as a precursor in the synthesis of biologically active nitrogen-containing heterocycles. These compounds are significant in drug development due to their diverse pharmacological activities.

Case Studies and Findings

- Neuroprotective Agents : Research has indicated that tetrahydropyridine derivatives can exhibit neuroprotective properties. For instance, studies involving related compounds have shown potential in treating neurodegenerative diseases such as Parkinson's disease. The mechanism often involves the modulation of monoamine oxidase activity, which is crucial in dopamine metabolism .

- Anticancer Activity : Some derivatives of tetrahydropyridine structures have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the tosyl group enhances the compound's ability to interact with biological targets effectively .

Synthetic Chemistry

The compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations.

Synthesis Techniques

- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving α,β-unsaturated imines and alkynes. This method has been shown to yield high diastereoselectivity and good overall yields .

- Palladium-Catalyzed Reactions : this compound can also be utilized in palladium-catalyzed cyclization reactions to produce various substituted tetrahydropyridine derivatives. These reactions typically yield moderate to good results (54-88%) depending on the substituents used .

Material Science

In addition to its applications in medicinal chemistry and synthetic processes, this compound has potential uses in material science.

Polymer Chemistry

- The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Research is ongoing to explore its efficacy as a modifier in polymer formulations .

Mechanism of Action

The mechanism of action of Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at the 1-position critically influences reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- The tosyl group imparts higher molecular weight and polarizability compared to benzyl or methyl substituents, enhancing suitability for nucleophilic substitutions .

- Benzyl-substituted analogs exhibit greater lipophilicity, making them favorable for membrane permeability in drug design .

Tosyl Derivatives

- General Procedure : Palladium-catalyzed Suzuki coupling (e.g., with boronic esters) under inert atmospheres, achieving moderate to high yields (e.g., 438.05 m/z for methyl 6-(6-methyl-7-oxo-1-tosyl-pyrrolopyridinyl)nicotinate) .

- Challenges : Requires precise stoichiometry of catalysts (e.g., Pd XPhos G2) and ligands .

Benzyl and Methyl Derivatives

- Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate : Synthesized via triflate intermediates with dimethylzinc, yielding 55–90% depending on aryl substituents (e.g., furan vs. thiophene) .

- Methyl 1-methyl analogs : Simpler syntheses but lower yields (42–90%) due to competing side reactions .

Physical and Chemical Properties

Notable Trends:

Biological Activity

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 1615213-03-0) is a compound that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35 g/mol

Structure: The compound features a tosyl group attached to a tetrahydropyridine ring, which contributes to its unique biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with tosylating agents. The general synthetic route involves the following steps:

- Formation of the Tetrahydropyridine Ring: This can be accomplished through cyclization reactions.

- Tosylation: The introduction of the tosyl group is performed using tosyl chloride in the presence of a base.

- Carboxylation: Finally, methylation at the carboxylic acid position is achieved using methylating agents.

This compound exhibits several biological activities that can be attributed to its structural features:

- Inhibition of Monoamine Oxidase (MAO): Similar compounds have shown inhibitory effects on MAO enzymes, which are critical in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like depression and Parkinson's disease .

- Neuroprotective Effects: Research indicates that derivatives of tetrahydropyridine can protect neuronal cells from oxidative stress and apoptosis. These effects may be mediated through the modulation of neuroinflammatory pathways .

Case Studies

-

Neuroprotection in Animal Models:

In studies involving rodent models of neurodegenerative diseases, this compound demonstrated significant neuroprotective effects against neurotoxic agents. For instance, compounds with similar structures have been shown to reduce neuronal death induced by rotenone and other toxins . -

Antioxidant Activity:

A recent study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated that it possesses considerable free radical scavenging ability, which could contribute to its neuroprotective properties .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| This compound | 1615213-03-0 | MAO inhibition; Neuroprotection | Potential therapeutic for neurodegenerative diseases |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | 64057-94-1 | Neurotoxic; MAO inhibition | Known for inducing Parkinsonian symptoms |

| Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate | 146422-41-5 | Antioxidant; Neuroprotective | Exhibits less potency compared to Methyl 1-tosyl derivative |

Q & A

Q. What are optimized synthetic protocols for Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Palladium-Catalyzed Cross-Coupling : A procedure analogous to Ethyl 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate synthesis involves using tetrakis(triphenylphosphine)palladium(0) with dimethylzinc in THF, achieving yields through transmetallation and cyclization .

- Grubbs Catalyst-Mediated Cyclization : Ring-closing metathesis using Grubbs catalyst in CH₂Cl₂ or toluene enables efficient dihydropyridine ring formation, as demonstrated in the synthesis of structurally similar esters (e.g., 79–92% yields depending on substituents) .

- Critical Factors : Catalyst loading (e.g., 10 mol% for Pd), solvent polarity (THF vs. toluene), and reaction time (24–48 hours) significantly impact yield. Trace moisture or oxygen can deactivate catalysts, necessitating inert conditions.

Q. What spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- δ 7.94 ppm (d, J = 7.2 Hz, aromatic proton) .

- δ 5.77 ppm (s, dihydropyridine hydrogen) .

- δ 2.45 ppm (s, tosyl methyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M + Na]+ at m/z 664.2614 for a derivative) .

- Infrared (IR) Spectroscopy : Carboxylate C=O stretches (~1700 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) validate functional groups .

- Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (e.g., from EtOH/H₂O) to achieve >95% purity .

Advanced Research Questions

Q. How can researchers achieve high diastereoselectivity in the synthesis of derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries/Catalysts : Use enantiopure starting materials (e.g., (S)-configured amines) or asymmetric catalysts (e.g., Pd with chiral ligands) to control stereochemistry .

- Temperature Control : Lower temperatures (−20°C to 0°C) favor kinetic control, improving diastereomeric ratios (dr >20:1 in some cases) .

- Case Study : Derivatives like 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-ethynylphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile achieved 92% yield and >20:1 dr via optimized Pd-mediated coupling .

Q. What mechanistic pathways explain the cyclization steps in its synthesis?

- Methodological Answer :

- Grubbs-Catalyzed Metathesis : Involves [2+2] cycloaddition followed by retro-cycloaddition to form the dihydropyridine ring, with electron-deficient alkenes accelerating the process .

- Palladium-Mediated Cyclization : Proceeds via oxidative addition of aryl halides, transmetallation with organozinc reagents, and reductive elimination to form C–N bonds .

- Acid/Base-Mediated Cyclizations : Protonation of intermediates (e.g., enolates) can drive regioselective ring closure, as seen in Claisen-like reactions .

Q. Are there known biological risks associated with structural analogs of this compound?

- Methodological Answer :

- Neurotoxicity Concerns : The structurally related compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces Parkinsonism via selective substantia nigra neuron damage .

- Risk Mitigation :

- Conduct in vitro neurotoxicity screening (e.g., SH-SY5Y cell viability assays).

- Use structural modeling (e.g., DFT calculations) to predict metabolite interactions with dopamine transporters.

- Implement strict handling protocols (glovebox, fume hood) to minimize exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.